Differentiation from CABA Prototypes via the 2‑Chlorophenyl‑Acrylamide Warhead (Class‑Level Inference)
The prototypical CABA inhibitors WP1065 [(E)‑2‑cyano‑N‑(1‑phenylethyl)‑3‑(pyridin‑2‑yl)acrylamide], WP1130, and WP1702 rely on a 2‑cyano‑3‑pyridyl‑acrylamide warhead and achieve JAK2 IC₅₀ values of 14.8 µM, 3.8 µM, and 2.9 µM respectively . (E)‑3‑(2‑chlorophenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acrylamide replaces the cyano‑pyridyl‑acrylamide with a 2‑chlorophenyl‑acrylamide and relocates the pyridine to a meta‑benzyloxy linker. Because the 2‑chlorophenyl group is a known MPO‑directing pharmacophore (cf. 6.70 nM MPO inhibitor BDBM50507396) and the cyano group is absent, the compound is predicted to exhibit a divergent target‑engagement profile—potentially weaker JAK2 inhibition but stronger MPO binding—compared with WP1065/WP1130. The meta‑pyridin‑2‑yloxy‑benzyl architecture also distinguishes it from N‑(4‑[pyridin‑2‑yloxy]benzyl)arylamine antituberculars (e.g., compound 2i, MIC 20–40 µM vs. M. tuberculosis H37Rv) .
| Evidence Dimension | Target engagement profile (JAK2 vs. MPO) inferred from warhead composition |
|---|---|
| Target Compound Data | 2‑chlorophenyl‑acrylamide warhead; pyridine‑2‑yloxy meta‑benzyl linker; no quantitative JAK2/MPO data available for this exact compound as of the search date |
| Comparator Or Baseline | WP1065: JAK2 IC₅₀ = 14.8 µM; WP1130: JAK2 IC₅₀ = 3.8 µM; BDBM50507396: MPO IC₅₀ = 6.70 nM (2‑chlorophenyl‑containing reference) |
| Quantified Difference | Qualitative divergence predicted; no direct quantitative head‑to‑head data available |
| Conditions | Structural class inference from literature (JAK2 kinase assay ; MPO peroxidation assay with human PMN leukocytes ; M. tuberculosis H37Rv MIC in GAST/Fe medium ) |
Why This Matters
Procurement decisions must account for the fact that warhead and linker modifications in the CABA series produce ≥5‑fold changes in potency and can switch the primary target from JAK2 to MPO; substituting an in‑class analogue without verifying the target profile experimentally can invalidate a screening campaign.
- [1] Mielecki M, Milner‑Krawczyk M, Grzelak K, et al. Analogs of cinnamic acid benzyl amide as nonclassical inhibitors of activated JAK2 kinase. Curr Cancer Drug Targets. 2014;14(7):638‑651. View Source
- [2] BindingDB entry BDBM50507396 (CHEMBL4453728). Inhibition of human PMN leukocyte MPO peroxidation, IC₅₀ = 6.70 nM. Curated by ChEMBL/Bristol‑Myers Squibb. View Source
- [3] Verma R, et al. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N‑(4‑[pyridin‑2‑yloxy]benzyl)arylamine derivatives as potential antitubercular agents. Drug Dev Res. 2020;81(3):315‑328. doi:10.1002/ddr.21623. View Source
